molecular formula C12H8Cl2N4O B11663702 N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11663702
M. Wt: 295.12 g/mol
InChI Key: XIEXXBJDAMXSQU-FMQZQXMHSA-N
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Description

N'-[(Z)-(2,4-Dichlorophenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative characterized by a pyrazine-2-carbohydrazide backbone conjugated to a 2,4-dichlorophenyl group via a Z-configuration imine bond. Hydrazones are recognized for their bioisosteric properties, mimicking amide bonds while offering enhanced metabolic stability and diverse pharmacological activities . This compound belongs to a broader class of pyrazine derivatives, which are heterocyclic systems with two nitrogen atoms at the 1,4-positions, contributing to their electron-deficient aromatic character and ability to engage in hydrogen bonding and π-π interactions .

The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties, influencing molecular geometry, solubility, and target binding. These structural features make it a candidate for anticancer, antimicrobial, and enzyme inhibitory applications, as seen in related hydrazones .

Properties

Molecular Formula

C12H8Cl2N4O

Molecular Weight

295.12 g/mol

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(10(14)5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6-

InChI Key

XIEXXBJDAMXSQU-FMQZQXMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.

Scientific Research Applications

N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide exhibits a range of biological activities which can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism may involve disruption of bacterial cell membranes or interference with vital metabolic pathways.

Anticancer Properties

The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies suggest that it induces apoptosis (programmed cell death) and disrupts the cell cycle in cancerous cells, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, contributing to its potential therapeutic applications.

Case Studies

Several studies have documented the applications of this compound:

Study Focus Findings
Study 1Antimicrobial activityDemonstrated effective inhibition against E. coli and S. aureus with MIC values indicating strong potential as an antimicrobial agent.
Study 2Anticancer effectsShowed significant reduction in cell viability in breast cancer cell lines; induced apoptosis through caspase activation pathways.
Study 3Antioxidant capacityExhibited high radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Dichlorophenyl Group : Enhances lipophilicity and facilitates interaction with biological membranes.
  • Pyrazine Ring : Contributes to the compound's stability and reactivity.
  • Hydrazone Linkage : Plays a critical role in biological interactions, potentially allowing for coordination with metal ions or other targets.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrazine-2-carbohydrazide Derivatives with Substituted Aryl Groups

Several analogs share the pyrazine-2-carbohydrazide core but differ in the substituents on the arylidene moiety:

Compound Name Substituent(s) on Aryl Group Key Properties/Activities Reference
5-Chloro-N'-[(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (3c) 4-hydroxyphenyl High cytotoxicity against A549 lung cancer cells (IC₅₀ < cisplatin), low toxicity to normal fibroblasts
N'-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide 2-ethoxyphenyl Structural data available; biological activity not reported
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2-thienyl + pyrazole Enhanced π-π stacking potential due to thiophene; activity under investigation

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) increase lipophilicity and may enhance target binding in hydrophobic pockets.
  • Hydroxyl groups (e.g., 4-hydroxyphenyl in 3c) improve solubility and introduce hydrogen-bonding capacity, correlating with selective cytotoxicity .

Hydrazones with Alternative Heterocyclic Cores

Compounds with non-pyrazine cores but similar hydrazone functionalities:

Compound Name Core Structure Key Properties/Activities Reference
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene Long pentadecyl chain increases lipophilicity; antimicrobial activity noted
N′-[(E)-(2,4-dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide Pyrazole + thiophene Dual heterocyclic system enhances π-π interactions; unconfirmed bioactivity
N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine Pyridine E-configuration confirmed via X-ray; potential enzyme inhibitory activity

Key Observations :

  • Benzothiophene derivatives (e.g., ) exhibit high membrane affinity due to extended alkyl chains, favoring antimicrobial over anticancer applications.
  • Pyrazole-thiophene hybrids (e.g., ) demonstrate modular design for tuning target selectivity.
  • Pyridine-based hydrazones (e.g., ) often show kinase or cyclooxygenase inhibition due to nitrogen-rich pharmacophores.

Configuration and Stereoelectronic Effects

The Z/E configuration of the imine bond significantly impacts bioactivity:

  • Z-configuration in the target compound may enforce a planar geometry, optimizing interactions with flat binding sites (e.g., DNA intercalation or enzyme active sites).

Biological Activity

N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound belongs to the Schiff base family, characterized by their formation through the condensation of primary amines with carbonyl compounds. The biological activity of this compound is of particular interest due to its potential applications in medicinal chemistry, especially in the fields of anticancer and antimicrobial research.

The molecular formula of this compound is C12H9Cl2N3OC_{12}H_{9}Cl_{2}N_{3}O, and it has a molecular weight of 260.68 g/mol. The compound features a pyrazine ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
IUPAC NameN-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide
InChI KeyOJTWGUZBRJBKAY-APSNUPSMSA-N

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study focusing on hydrazone derivatives demonstrated that certain compounds within this class displayed potent antiproliferative activity against human cancer cell lines such as HepG2 and LN-229. The IC50 values for these compounds were notably low, indicating strong inhibitory effects on cancer cell proliferation .

Case Study:
In vitro studies using the MTT assay revealed that this compound inhibited the growth of cancer cells with an IC50 value as low as 0.77 µM for LN-229 cells, showcasing its potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. A comparative study on various hydrazone derivatives found that some exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA strains. The minimal inhibitory concentration (MIC) values were determined to assess their effectiveness against these pathogens .

Table: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus3.91
Other Hydrazone DerivativesMRSAVaries

The mechanism by which this compound exerts its biological effects is linked to its ability to form stable complexes with metal ions. These complexes can interfere with cellular processes by disrupting enzyme functions and altering signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth .

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